molecular formula C9H8N2O6 B12485956 Methyl 3-methyl-2,6-dinitrobenzoate

Methyl 3-methyl-2,6-dinitrobenzoate

Cat. No.: B12485956
M. Wt: 240.17 g/mol
InChI Key: SCIWKZQHKNQLKK-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2,6-dinitrobenzoate is an organic compound with the molecular formula C9H8N2O6 It is a derivative of benzoic acid, where the benzene ring is substituted with two nitro groups at the 2 and 6 positions and a methyl ester group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2,6-dinitrobenzoate typically involves the nitration of methyl 3-methylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2,6-dinitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous acid or base solutions.

Major Products Formed

    Reduction: Methyl 3-methyl-2,6-diaminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-methyl-2,6-dinitrobenzoic acid.

Scientific Research Applications

Methyl 3-methyl-2,6-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2,6-dinitrobenzoate involves its interaction with biological molecules and cellular pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular membranes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,5-dinitrobenzoate: Similar structure but with nitro groups at the 3 and 5 positions.

    Methyl 2,4-dinitrobenzoate: Nitro groups at the 2 and 4 positions.

    Methyl 2,6-dinitrobenzoate: Nitro groups at the 2 and 6 positions without the methyl group at the 3 position.

Uniqueness

Methyl 3-methyl-2,6-dinitrobenzoate is unique due to the specific positioning of the nitro groups and the methyl ester group, which imparts distinct chemical and biological properties. Its structure allows for selective reactions and interactions that are not possible with other similar compounds.

Biological Activity

Methyl 3-methyl-2,6-dinitrobenzoate (MDNB) is a nitro-substituted aromatic compound that has garnered attention for its biological activity, particularly in antifungal and antibacterial applications. This article provides a comprehensive overview of the biological activities associated with MDNB, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound possesses a complex structure characterized by two nitro groups and a methyl ester functionality. Its chemical formula is C10H10N2O4C_{10}H_{10}N_2O_4, and it has been synthesized for various applications in medicinal chemistry.

Antifungal Activity

Recent studies have highlighted the antifungal properties of MDNB, particularly against Candida albicans. The following table summarizes key findings from recent research:

StudyCompoundFormulationMinimum Inhibitory Concentration (MIC)Mechanism of Action
Duarte et al. (2024) MDNBNanoemulsion0.27 - 1.10 mMMulti-target antifungal mechanism
Silva et al. (2022) Ethyl 3,5-dinitrobenzoateSolution125 µg/mL (0.52 mM) against C. albicansDisruption of cell membrane integrity

In a study by Duarte et al., the nanoemulsion of MDNB demonstrated significant antifungal activity, with a droplet size conducive to enhanced bioavailability. The study utilized molecular modeling to propose that MDNB operates through a multi-target mechanism affecting various pathways in C. albicans .

Case Study 1: Antifungal Efficacy

A study published in December 2023 evaluated the antifungal activity of free MDNB and its nanoemulsion formulation against multiple strains of Candida albicans. The results indicated that both forms effectively inhibited fungal growth, supporting the potential use of MDNB in therapeutic applications .

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism of action for MDNB through molecular modeling techniques. This approach revealed that MDNB interacts with multiple targets within fungal cells, leading to cell death via disruption of cellular processes .

Properties

Molecular Formula

C9H8N2O6

Molecular Weight

240.17 g/mol

IUPAC Name

methyl 3-methyl-2,6-dinitrobenzoate

InChI

InChI=1S/C9H8N2O6/c1-5-3-4-6(10(13)14)7(9(12)17-2)8(5)11(15)16/h3-4H,1-2H3

InChI Key

SCIWKZQHKNQLKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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